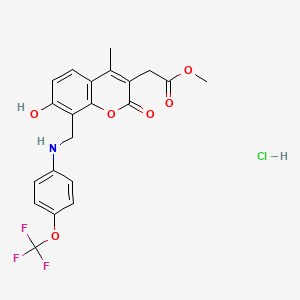
C21H19ClF3NO6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C21H19ClF3NO6 is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C21H19ClF3NO6 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often facilitated by polar aprotic solvents and strong bases.
Oxidation reactions: These reactions are used to introduce oxygen-containing functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Fluorination reactions:
Industrial Production Methods
Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of efficient catalysts to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
C21H19ClF3NO6: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert certain functional groups into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C21H19ClF3NO6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of C21H19ClF3NO6 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
C21H19ClF3NO6: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C21H19ClF3NO5: Differing by one oxygen atom, this compound may have similar but distinct chemical and biological properties.
C21H19ClF3NO7: With an additional oxygen atom, this compound may exhibit different reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H19ClF3NO6 |
|---|---|
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[4-(trifluoromethoxy)anilino]methyl]chromen-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C21H18F3NO6.ClH/c1-11-14-7-8-17(26)16(19(14)30-20(28)15(11)9-18(27)29-2)10-25-12-3-5-13(6-4-12)31-21(22,23)24;/h3-8,25-26H,9-10H2,1-2H3;1H |
Clave InChI |
UNBKFCSLXCXHTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3=CC=C(C=C3)OC(F)(F)F)O)CC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


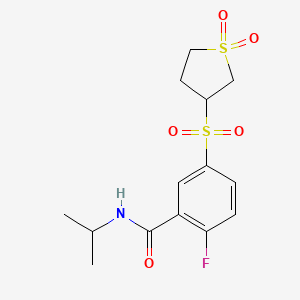
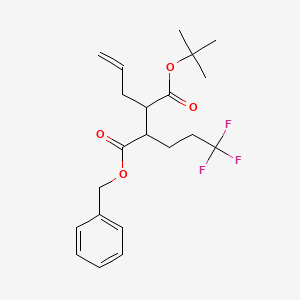
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
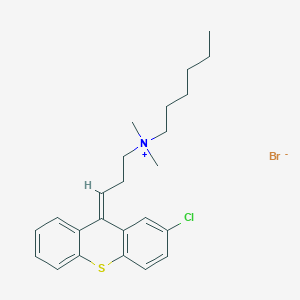
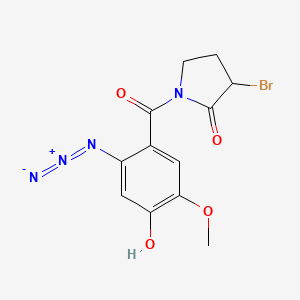
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
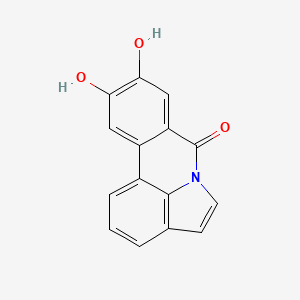
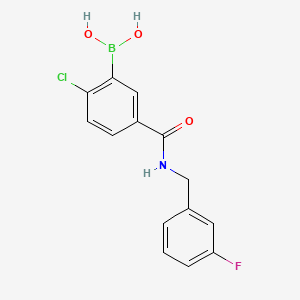


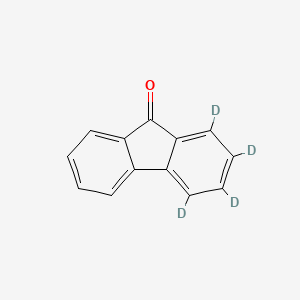
![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
